molecular formula C24H32N2O4S B15155403 N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

Cat. No.: B15155403
M. Wt: 444.6 g/mol
InChI Key: GGLGGWIZJMJKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide is a complex organic compound with a molecular formula of C23H29N2O4S This compound is characterized by its unique structure, which includes a cycloheptyl group, an ethoxyphenyl sulfonyl group, and a methylphenyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Glycinamide Backbone: The glycinamide backbone is synthesized through the reaction of glycine with appropriate amines under controlled conditions.

    Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced via alkylation reactions using cycloheptyl halides.

    Attachment of the Ethoxyphenyl Sulfonyl Group: The ethoxyphenyl sulfonyl group is attached through sulfonylation reactions using ethoxyphenyl sulfonyl chlorides.

    Addition of the Methylphenyl Group: The methylphenyl group is added through a Friedel-Crafts alkylation reaction using methylphenyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
  • N-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

Uniqueness

N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide is unique due to the presence of the ethoxyphenyl sulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C24H32N2O4S

Molecular Weight

444.6 g/mol

IUPAC Name

N-cycloheptyl-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide

InChI

InChI=1S/C24H32N2O4S/c1-3-30-22-14-16-23(17-15-22)31(28,29)26(21-12-10-19(2)11-13-21)18-24(27)25-20-8-6-4-5-7-9-20/h10-17,20H,3-9,18H2,1-2H3,(H,25,27)

InChI Key

GGLGGWIZJMJKOG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCCCC2)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.